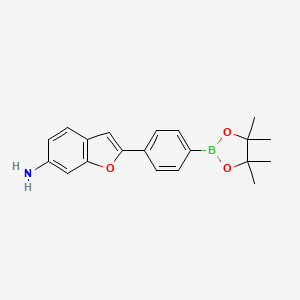

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine is a boronate ester-containing compound featuring a benzofuran core substituted with an aromatic ring bearing a pinacol boronate ester group and an amine moiety at the 6-position. This structure renders it highly valuable in Suzuki–Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl systems . Its synthesis typically involves palladium-catalyzed coupling, as evidenced by its use in meta-terphenyl-linked donor–π–acceptor (D–π–A) dyads for studying intramolecular charge transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine typically involves the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenyl Ring: The phenyl ring can be introduced via Suzuki-Miyaura coupling reactions, which involve the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.

Attachment of the Dioxaborolane Group: The dioxaborolane group can be introduced through borylation reactions, often using pinacolborane as a reagent

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzofuran derivatives .

Scientific Research Applications

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine

- Structural Differences : Replaces the benzofuran core with a benzoxazole ring.

- Key Properties :

- Functional Impact :

- The benzoxazole’s electron-deficient nature enhances charge-transfer capabilities compared to benzofuran.

- The lower pKa suggests stronger acidity, which may influence solubility and reactivity in coupling reactions.

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

- Structural Differences : Substitutes the benzofuran-amine with a trifluoromethylphenyl-morpholine system.

- Key Properties: Molecular Formula: C₁₇H₂₃BF₃NO₃ Molar Mass: 357.17 g/mol Melting Point: 118–119 °C

- Morpholine’s polarity improves solubility in polar solvents, advantageous for pharmaceutical applications.

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

- Structural Differences : Replaces benzofuran-amine with a benzamide group.

- Key Properties :

- Functional Impact :

- The amide group enables hydrogen bonding, enhancing binding affinity in biological systems.

- Reduced conjugation compared to benzofuran may limit utility in optoelectronic materials.

Comparative Analysis of Physicochemical and Reactivity Profiles

Biological Activity

The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzofuran-6-amine is a complex organic molecule that incorporates a boron-containing moiety and a benzofuran structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26BNO4 with a molecular weight of approximately 427.30 g/mol. The structure features a benzofuran core substituted with an amine group and a boronate moiety that enhances its reactivity in various chemical transformations.

| Property | Value |

|---|---|

| CAS Number | 2009169-65-5 |

| Molecular Weight | 427.30 g/mol |

| Chemical Formula | C26H26BNO4 |

| Purity | >98% |

Synthesis

The synthesis of this compound typically involves the coupling of benzofuran derivatives with boronate esters through Suzuki coupling reactions. The presence of a pinacolborane group facilitates this reaction, allowing for the formation of complex structures that can be further functionalized for enhanced biological activity.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, studies have shown that certain benzofuran compounds can inhibit cancer cell proliferation effectively. In one study comparing various derivatives, a specific benzofuran derivative demonstrated up to a 10-fold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuran Derivative 6a | MCF-7 | 0.126 | |

| Benzofuran Derivative 10h | MDA-MB-231 | 0.87 | |

| Combretastatin-A4 | Various | 17.02 |

The mechanism by which benzofuran derivatives exert their anticancer effects often involves interaction with microtubules, leading to disruption of mitotic processes in cancer cells. The orientation of substituents on the benzofuran ring can significantly influence binding affinity and selectivity towards cancerous cells versus normal cells.

Case Studies

- Study on Antiproliferative Activity : A comparative study evaluated the antiproliferative activity of several benzofuran derivatives against human cancer cell lines. It was found that modifications at specific positions on the benzofuran ring could enhance selectivity against cancer cells while minimizing effects on normal cells .

- In Vivo Studies : In animal models, compounds similar to the target molecule showed promising results in inhibiting tumor growth and metastasis without significant toxicity to normal tissues . These findings suggest potential for therapeutic applications in oncology.

Properties

Molecular Formula |

C20H22BNO3 |

|---|---|

Molecular Weight |

335.2 g/mol |

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-benzofuran-6-amine |

InChI |

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)15-8-5-13(6-9-15)17-11-14-7-10-16(22)12-18(14)23-17/h5-12H,22H2,1-4H3 |

InChI Key |

VQZPGRXVDPYHAM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(O3)C=C(C=C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.